molecular formula C14H9NO3 B13924151 5-(3-Quinolinyl)-2-furoic acid

5-(3-Quinolinyl)-2-furoic acid

Cat. No.: B13924151
M. Wt: 239.23 g/mol
InChI Key: RBYPXFVNNRNBQS-UHFFFAOYSA-N
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Description

5-(3-Quinolinyl)-2-furoic acid is a heterocyclic compound that combines a quinoline moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-furoic acid typically involves the reaction of 3-quinolinecarboxylic acid with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the quinoline and furan rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to DNA and proteins, affecting their function and leading to various biological effects. The furan ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Quinolinyl)-2-furoic acid is unique due to its combination of a quinoline and furan ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5-quinolin-3-ylfuran-2-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17)

InChI Key

RBYPXFVNNRNBQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(O3)C(=O)O

Origin of Product

United States

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